Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

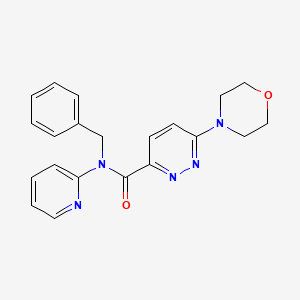

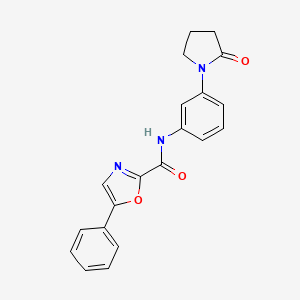

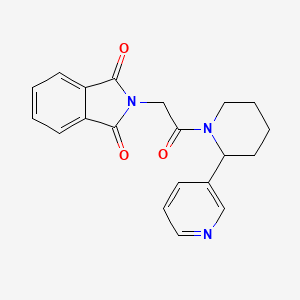

This compound, also known as Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, has the molecular formula C24H26N4O6S2 . It is a complex organic molecule with potential applications in various fields .

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of aromatic rings and the introduction of various functional groups . The NMR data provides valuable information about the structure of the molecule, including the presence of aromatic protons and the carbonyl group .Molecular Structure Analysis

The molecular structure of this compound includes several key features. It has a thiazole ring, which is a type of heterocyclic compound, and a piperazine ring, which is a type of secondary amine . The molecule also contains a sulfonyl group and a carboxylate ester group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 530.6 g/mol . It has a relatively high topological polar surface area, indicating that it may have good solubility in polar solvents . The compound has a rotatable bond count of 8, which suggests a certain degree of flexibility in its molecular structure .Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

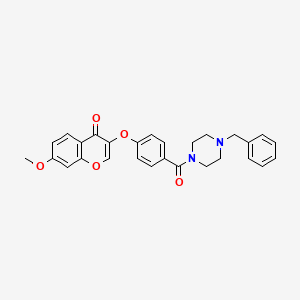

The compound Ethyl 4-((4-((4-(2-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate and its derivatives have been synthesized through microwave-assisted methods, leading to the development of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some displaying good to moderate antimicrobial effects against test microorganisms. Additionally, two compounds showed antiurease activity, and four exhibited antilipase activity, highlighting their potential in medicinal chemistry and drug development (Başoğlu et al., 2013).

Carbazole Derivatives Synthesis and Evaluation

A series of novel carbazole derivatives were synthesized, starting with carbazole, which was reacted with ethyl chloroacetate to yield ethyl 2-(9H-carbazole-9-yl)acetate. Further reactions led to the formation of 5-((9H-carbazole-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives. These compounds were characterized and evaluated for their antibacterial, antifungal, and anticancer activities, with some showing significant effects, especially against the Human Breast Cancer Cell Line MCF7, indicating their potential in therapeutic applications (Sharma et al., 2014).

Crystal Structure Analysis

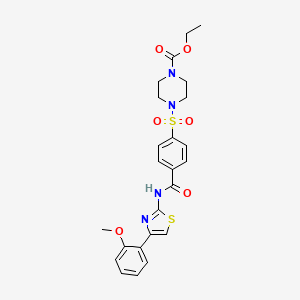

The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), was analyzed, revealing the conformation of the piperazine ring and its relationship with the benzene ring. Such structural analyses are crucial for understanding the molecular configurations that might influence the biological activity and interaction mechanisms of these compounds (Faizi et al., 2016).

Thiazole-aminopiperidine Hybrid Analogues as GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as potential inhibitors of Mycobacterium tuberculosis GyrB. The synthesis of these compounds was carried out starting from aryl thioamides, leading to ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. One particular compound exhibited promising activity against both Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with antituberculosis activity and non-cytotoxicity at relevant concentrations, suggesting a potential pathway for developing new antituberculosis agents (Jeankumar et al., 2013).

Future Directions

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . They have been found to interact with various targets inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Mode of Action

For instance, some thiazole derivatives have been reported to interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to have antitumor activity, suggesting they may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit a range of pharmacokinetic properties, influenced by factors such as their chemical structure and the presence of various substituents

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may induce a range of molecular and cellular effects depending on its specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives

properties

IUPAC Name |

ethyl 4-[4-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6S2/c1-3-34-24(30)27-12-14-28(15-13-27)36(31,32)18-10-8-17(9-11-18)22(29)26-23-25-20(16-35-23)19-6-4-5-7-21(19)33-2/h4-11,16H,3,12-15H2,1-2H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQDRDMSXHFNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B3018518.png)

![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)

![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)